![molecular formula C9H19Cl B13169693 1-Chloro-2,6-dimethylheptane CAS No. 62597-29-9](/img/structure/B13169693.png)
1-Chloro-2,6-dimethylheptane
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Overview
Description
1-Chloro-2,6-dimethylheptane is an organic compound belonging to the class of alkyl halides. It is characterized by a heptane backbone with chlorine and methyl substituents. The molecular formula of this compound is C9H19Cl, and it has a molecular weight of 162.7 g/mol . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
1-Chloro-2,6-dimethylheptane can be synthesized through several methods. One common synthetic route involves the chlorination of 2,6-dimethylheptane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
1-Chloro-2,6-dimethylheptane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms). Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. Reagents like sodium ethoxide (NaOEt) are typically used.
Oxidation and Reduction: While less common, it can be oxidized to form corresponding ketones or reduced to form alkanes using appropriate reagents.
Scientific Research Applications
1-Chloro-2,6-dimethylheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of alkyl halides with biological molecules. This helps in understanding the effects of halogenated compounds on biological systems.
Medicine: Research into its potential medicinal properties is ongoing. Alkyl halides are often explored for their antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Chloro-2,6-dimethylheptane in chemical reactions primarily involves the formation of carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new carbon-nucleophile bonds. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Comparison with Similar Compounds
1-Chloro-2,6-dimethylheptane can be compared with other similar compounds such as:
2-Chloro-2,6-dimethylheptane: Similar in structure but with the chlorine atom at a different position, leading to different reactivity and properties.
1-Chloro-2,4-dimethylheptane: Another isomer with chlorine and methyl groups at different positions, affecting its chemical behavior.
2-Chloro-2,4-dimethylheptane: Similar to this compound but with different substitution patterns, influencing its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.
Biological Activity
1-Chloro-2,6-dimethylheptane is a chlorinated hydrocarbon that has garnered interest for its potential biological activities. This compound, with the molecular formula C_9H_19Cl, is primarily used in organic synthesis and has applications in medicinal chemistry. Understanding its biological activity is essential for evaluating its potential therapeutic uses and environmental impacts.
This compound is characterized by a chlorine atom attached to a heptane backbone with two methyl groups at the 2 and 6 positions. This structure influences its reactivity and interactions with biological systems. The compound can undergo various chemical reactions, including nucleophilic substitution and elimination reactions, which are critical for its biological interactions.
The biological activity of this compound is largely attributed to its ability to participate in nucleophilic substitution reactions. The chlorine atom acts as a leaving group, allowing the compound to interact with nucleophiles present in biological systems, such as amino acids and other biomolecules. This interaction can lead to modifications of biomolecules, potentially affecting their function.
Biological Activity Studies
Research into the biological activity of this compound has focused on several key areas:
Antimicrobial Activity
Studies have shown that chlorinated hydrocarbons can exhibit antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various bacterial strains. In vitro assays demonstrated that these compounds could inhibit the growth of certain pathogens, suggesting potential use as antimicrobial agents.
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cell lines. Results indicated that at higher concentrations, the compound could induce cytotoxic effects, leading to cell death. This property may be leveraged in developing targeted therapies for cancer treatment.
Case Studies
- Antifungal Applications : Research has indicated that chlorinated compounds can serve as precursors for antifungal agents. For example, derivatives of this compound are being investigated for their role in synthesizing antifungal drugs like terbinafine.
- Neurotoxicity : A study examining the neurotoxic effects of various halogenated hydrocarbons found that exposure to compounds like this compound could lead to neurotoxic outcomes in animal models. This raises concerns regarding its environmental persistence and bioaccumulation.
Data Tables
Properties
CAS No. |
62597-29-9 |
---|---|
Molecular Formula |
C9H19Cl |
Molecular Weight |
162.70 g/mol |
IUPAC Name |
1-chloro-2,6-dimethylheptane |
InChI |
InChI=1S/C9H19Cl/c1-8(2)5-4-6-9(3)7-10/h8-9H,4-7H2,1-3H3 |
InChI Key |
GQOXGLGIJBSUPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCl |
Origin of Product |
United States |
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